molecular formula C16H13BrN2O B11699461 3-bromo-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]benzohydrazide

3-bromo-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]benzohydrazide

Cat. No.: B11699461
M. Wt: 329.19 g/mol
InChI Key: LWWAKCSHQRUUFN-OKSYWBHRSA-N
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Description

3-bromo-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]benzohydrazide is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a bromine atom attached to the benzene ring and a hydrazone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]benzohydrazide typically involves the condensation reaction between 3-bromobenzohydrazide and cinnamaldehyde. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for 3-bromo-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted benzohydrazides with various functional groups.

Scientific Research Applications

3-bromo-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]benzohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-bromo-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]benzohydrazide involves its interaction with specific molecular targets. The hydrazone group can form hydrogen bonds and other interactions with biological macromolecules, such as proteins and nucleic acids. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The bromine atom may also contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N’-[(1E)-1-phenylpropylidene]benzohydrazide
  • 3-bromo-N’-[(1E)-1-phenylethylidene]benzohydrazide
  • 3-bromo-N’-[(1E)-1-phenylbutylidene]benzohydrazide

Uniqueness

3-bromo-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]benzohydrazide is unique due to its specific structural features, such as the presence of the bromine atom and the conjugated double bonds in the phenylprop-2-en-1-ylidene moiety. These features contribute to its distinct chemical reactivity and potential biological activities compared to similar compounds.

Properties

Molecular Formula

C16H13BrN2O

Molecular Weight

329.19 g/mol

IUPAC Name

3-bromo-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzamide

InChI

InChI=1S/C16H13BrN2O/c17-15-10-4-9-14(12-15)16(20)19-18-11-5-8-13-6-2-1-3-7-13/h1-12H,(H,19,20)/b8-5+,18-11+

InChI Key

LWWAKCSHQRUUFN-OKSYWBHRSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=N/NC(=O)C2=CC(=CC=C2)Br

Canonical SMILES

C1=CC=C(C=C1)C=CC=NNC(=O)C2=CC(=CC=C2)Br

Origin of Product

United States

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